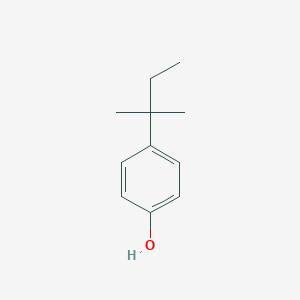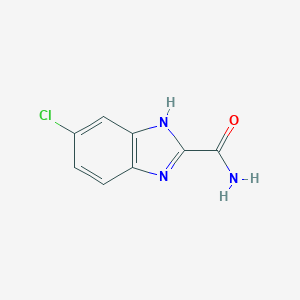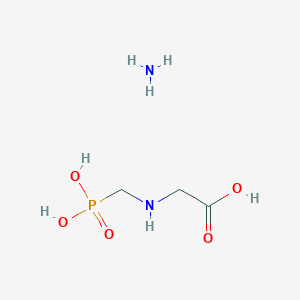
Glyphosate (Ammonium)
Overview
Description
Synthesis Analysis
Glyphosate's synthesis involves the creation of a phosphonomethyl derivative of glycine, a straightforward process that underpins its broad application as an herbicide. While specific synthesis details are proprietary, the basic methodology allows for large-scale production critical for its global use in agriculture.
Molecular Structure Analysis
The molecular structure of glyphosate includes a phosphonate group bonded to a glycine backbone, enabling its action as a competitive inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This inhibition disrupts the shikimic acid pathway, essential for the biosynthesis of aromatic amino acids in plants but absent in animals, suggesting a low toxicity to non-target organisms.
Chemical Reactions and Properties
Glyphosate's chemical activity is primarily as a herbicide, inhibiting the EPSPS enzyme in plants. Its effectiveness across a broad spectrum of plant species is due to this fundamental biochemical interaction. Glyphosate's stability in various environmental contexts, including water, soil, and air, contributes to its widespread detection and the ongoing debate regarding its environmental impact and safety.
Physical Properties Analysis
Glyphosate is soluble in water, which is critical for its application as a herbicide. Its solubility facilitates the plant uptake necessary for its systemic herbicidal action. The physical properties of glyphosate, including its molecular weight, boiling point, and melting point, are consistent with those of a small, water-soluble organic molecule, which supports its broad utility in agriculture.
Chemical Properties Analysis
The chemical properties of glyphosate, including its reactivity, stability, and degradation pathways, are central to understanding its environmental impact. Glyphosate's ability to bind tightly to soil particles limits its mobility but also raises concerns about its potential for long-term environmental persistence. Furthermore, its degradation products, such as aminomethylphosphonic acid (AMPA), contribute to the complexity of assessing glyphosate's overall environmental footprint.
- Torretta et al. (2018) provide a critical review of glyphosate's effects on the environment and human health, highlighting the controversy and need for further independent studies (Torretta et al., 2018).
Scientific Research Applications
Selective Agent in Cyanobacteria Research : Glyphosate is used as a selective agent to isolate mutants of the cyanobacterium Nostoc muscorum. These mutants lack heterocyst differentiation, nitrogenase activity, and ammonium uptake activity (Singh, Sailaja, & Singh, 1989).
Cover Crop Desiccation : In conservationist systems, glyphosate (ammonium) herbicide is used for cover crop desiccation to avoid nitrogen losses in the soil-plant system (Damin et al., 2017).
Weed Control Enhancement : Glyphosate is often mixed with diammonium sulfate to enhance weed control. However, the presence of other salts in the spray carrier can antagonize its phytotoxicity (Nalewaja & Matysiak, 1991).
Agricultural and Forestry Uses : Glyphosate and glufosinate ammonium are non-selective, broad-spectrum herbicides used in agriculture and forestry for controlling grasses (Wang et al., 2022).
Effects on Soil Fungi : Application of glyphosate herbicides can increase nitrogen exudation by plant roots and favor pathogenic fungal colonization in soil (Damin et al., 2010).
Accelerated Plant Death : Mixing glyphosate with ammonium sulfate or urea can accelerate plant death, increasing control levels up to 7.3% at 21 days after application (Carvalho et al., 2009).
Water Contamination Monitoring : Glyphosate and glufosinate ammonium's widespread use in agriculture leads to concerns about water contamination, especially in areas like the Veneto region in Italy (Masiol, Gianni, & Prete, 2018).
Postemergence Weed Control : Ammonium sulfate (AMS) is used with glyphosate and glufosinate for postemergence weed control in herbicide-resistant corn and soybean (Pratt, Kells, & Penner, 2003).
Potential Health Impact : A study on Glyphosate's association with cancer found some evidence of increased risk of acute myeloid leukemia in highly exposed groups, although it was not statistically significant for other cancer types (Andreotti et al., 2018).
Pulsed Voltammetry for Monitoring : Glyphosate pollution in water can be monitored using pulsed voltammetry, which can discriminate glyphosate from other pollutants like ammonium nitrate and humic acids (Martínez Gil et al., 2013).
Safety And Hazards
Glyphosate (Ammonium) is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and to keep people away from and upwind of any spill or leak .
properties
IUPAC Name |
diazanium;azane;2-(phosphonatomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.3H3N/c5-3(6)1-4-2-10(7,8)9;;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEKVFOHMAVADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)([O-])[O-].[NH4+].[NH4+].N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyphosate (Ammonium) | |
CAS RN |
114370-14-8 | |
| Record name | Glycine, N-(phosphonomethyl)-, ammonium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



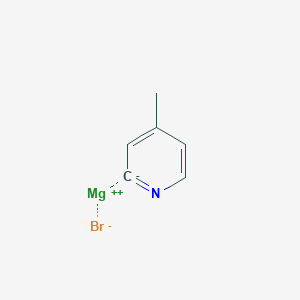
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
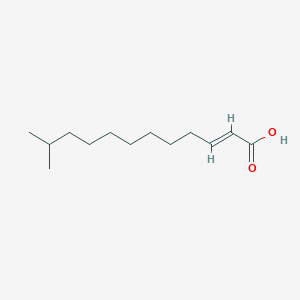
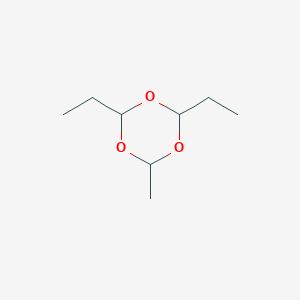
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
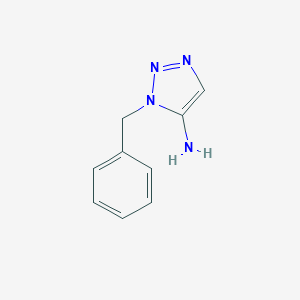
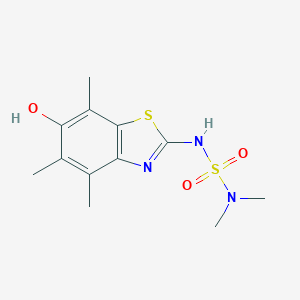
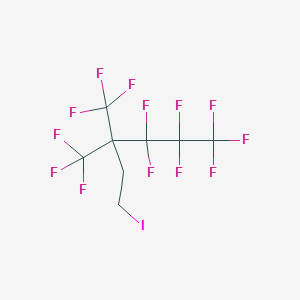
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
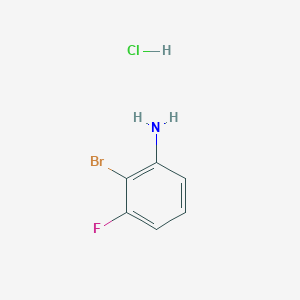
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
